3-amino-N-phenylbenzenesulfonamide
Overview
Description
3-Amino-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C12H12N2O2S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and a phenyl group attached to the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary target of 3-amino-N-phenylbenzenesulfonamide is the sulfonamide group . This group is an acidic moiety that features heavily in pharmaceutical and agrochemical compounds .
Mode of Action
This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . This prevents bacterial multiplication by inhibiting the folic acid metabolism cycle .
Biochemical Pathways
The compound affects the folic acid metabolism cycle . By acting as a competitive antagonist of PABA, it inhibits the synthesis of folic acid, which is essential for DNA production in bacteria . This results in the prevention of bacterial multiplication .
Pharmacokinetics
It’s known that the compound has amolecular weight of 248.31 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. More research is needed to fully understand the ADME properties of this compound.
Result of Action
The result of the action of this compound is the inhibition of bacterial multiplication . By preventing the synthesis of folic acid, an essential component for DNA production in bacteria, the compound effectively stops the bacteria from multiplying .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s melting point is 129-130°C , which may affect its stability under different temperature conditions.
Biochemical Analysis
Biochemical Properties
3-Amino-N-phenylbenzenesulfonamide plays a significant role in biochemical reactions, particularly as an antibacterial agent. It interacts with enzymes such as dihydropteroate synthase, which is involved in the folic acid synthesis pathway in bacteria. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. Additionally, this compound can interact with proteins involved in cellular metabolism, leading to disruptions in bacterial cell function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it inhibits cell growth and replication by interfering with folic acid synthesis. This disruption leads to a cascade of effects, including altered cell signaling pathways, changes in gene expression, and impaired cellular metabolism. In mammalian cells, the compound’s impact is less pronounced, but it can still influence cell function by interacting with cellular enzymes and proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of dihydropteroate synthase. This binding inhibits the enzyme’s activity, preventing the conversion of para-aminobenzoic acid to dihydropteroate, a precursor in the folic acid synthesis pathway. The inhibition of this pathway leads to a depletion of folic acid, which is crucial for DNA synthesis and cell division in bacteria. Additionally, this compound may interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. Threshold effects are also noted, where a certain dosage level is required to achieve the desired antibacterial effect. Understanding the dosage effects is crucial for optimizing the therapeutic use of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an antibacterial agent. It interacts with enzymes such as dihydropteroate synthase, leading to the inhibition of folic acid synthesis. This interaction affects metabolic flux and metabolite levels, resulting in the disruption of bacterial cell function. Additionally, the compound may undergo metabolic transformations in the body, leading to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by bacterial cells through specific transport mechanisms, allowing it to reach its target enzyme. In mammalian cells, the distribution of this compound is influenced by factors such as tissue permeability and binding to plasma proteins. These factors affect the compound’s localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. In bacterial cells, the compound primarily localizes to the cytoplasm, where it interacts with dihydropteroate synthase. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. In mammalian cells, the subcellular localization of this compound may vary, but it generally accumulates in areas where it can interact with its target enzymes and proteins .
Preparation Methods
The synthesis of 3-amino-N-phenylbenzenesulfonamide typically involves the reaction of aniline with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then aminated to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Amino-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-N-phenylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
3-Amino-N-phenylbenzenesulfonamide can be compared with other sulfonamide derivatives such as sulfadiazine and sulfamethoxazole. While all these compounds share a common sulfonamide group, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Similar compounds include:
- Sulfadiazine
- Sulfamethoxazole
- Sulfanilamide
These compounds are widely used in medicinal chemistry for their antimicrobial properties, but each has unique characteristics that make them suitable for different applications.
Properties
IUPAC Name |
3-amino-N-phenylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZFVONLAQIHRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058830 | |
Record name | Benzenesulfonamide, 3-amino-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780142 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
80-21-7 | |
Record name | 3-Amino-N-phenylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminobenzenesulfonanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminobenzenesulfonanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4989 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 3-amino-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 3-amino-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-aminobenzenesulphonanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.146 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Aminobenzenesulfonanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB92UA8FRX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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